REACTION_CXSMILES
|
[C:1]([Mg]Br)#[C:2][CH3:3].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](S(C2C=CC=CC=2)(=O)=O)[N:8]=1>C1COCC1>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[N:8]=1)#[C:2][CH3:3]
|
Name
|
propynylmagnesiumbromide
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C(#CC)[Mg]Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2A
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
unpurified product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at 40°-40° C. [sic]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |